TNPAL-galactocerebroside

Description

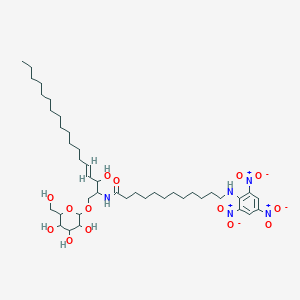

TNPAL-galactocerebroside (Trinitrophenylaminolauroylgalactocerebroside; CAS 118099-48-2) is a synthetic glycosphingolipid derivative widely used in biochemical and immunological research. Its molecular formula is C₄₂H₇₁N₅O₁₄, with a molecular weight of 870.04 g/mol . Structurally, it consists of a galactose head group linked to a ceramide backbone modified with a trinitrophenylaminolauroyl (TNPAL) moiety, enhancing its utility as a fluorescent or chromogenic probe for membrane studies .

Key properties include:

Properties

Molecular Formula |

C42H71N5O14 |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(2,4,6-trinitroanilino)dodecanamide |

InChI |

InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-38-33(46(56)57)27-31(45(54)55)28-34(38)47(58)59/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+ |

InChI Key |

CKSSCTIRJIGIPC-DARPEHSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TNPAL-galactocerebroside involves several steps:

Starting Material: The process begins with the extraction of galactocerebroside from natural sources or its chemical synthesis.

Functionalization: The galactocerebroside is then functionalized by introducing a lauroyl group through an esterification reaction.

Nitration: The lauroylgalactocerebroside undergoes nitration to introduce trinitrophenyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: TNPAL-galactocerebroside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of nitro groups.

Substitution: The trinitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with fewer nitro groups.

Substitution: Substituted derivatives with new functional groups replacing the trinitrophenyl groups.

Scientific Research Applications

TNPAL-galactocerebroside has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosphingolipid chemistry and reactions.

Biology: Employed in the study of cell membrane dynamics and interactions due to its structural similarity to natural galactocerebrosides.

Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain neurological conditions.

Mechanism of Action

The mechanism of action of TNPAL-galactocerebroside involves its interaction with cell membranes and specific molecular targets:

Molecular Targets: The compound targets glycosphingolipid receptors on cell surfaces, influencing cell signaling pathways.

Pathways Involved: It can modulate pathways related to cell adhesion, migration, and differentiation, particularly in neural cells.

Comparison with Similar Compounds

Research Findings and Data

Key Studies

- Glycosylation Analysis : Tools like GlycoBase and autoGU, optimized for HPLC glycan profiling, are less suited for this compound due to its lipid-centric design .

- Safety Profile: this compound’s non-hazardous classification contrasts with TNP-ATP hydrate, a structurally related compound with acute toxicity .

Limitations

- Limited commercial availability compared to TNPAL-Sphingomyelin, which is more widely used in lipidomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.